molecular formula C18H13F3N4O3S B2902281 N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021106-85-3

N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2902281
CAS No.: 1021106-85-3
M. Wt: 422.38
InChI Key: UWQHFBNOXGNQEL-UHFFFAOYSA-N
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Description

N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a thioether-linked 2-oxoethylamine group and a furan-2-carboxamide moiety. Its molecular formula is C₁₈H₁₃F₃N₄O₃S, with a molecular weight of 422.38 g/mol and a monoisotropic mass of 422.066046 Da . The compound’s SMILES string, O=C(CSc1ccc(NC(=O)c2ccco2)nn1)Nc1ccc(cc1)C(F)(F)F, highlights its connectivity and functional groups.

Properties

IUPAC Name

N-[6-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O3S/c19-18(20,21)11-3-5-12(6-4-11)22-15(26)10-29-16-8-7-14(24-25-16)23-17(27)13-2-1-9-28-13/h1-9H,10H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQHFBNOXGNQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The incorporation of the (4-(trifluoromethyl)phenyl)amino group is achieved through a nucleophilic substitution reaction, where the pyridazine derivative is reacted with a suitable amine precursor.

  • The final step involves the formation of the carboxamide group, typically through an amidation reaction using furan-2-carboxylic acid and an appropriate coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods:

  • Scale-up synthesis for industrial production involves similar steps but under optimized conditions to ensure high yield and purity.

  • Continuous flow chemistry techniques may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: : Reduction of the oxo group can lead to alcohol derivatives.

  • Substitution: : Nucleophilic substitution can occur at the trifluoromethyl phenyl ring or the pyridazine ring.

Common Reagents and Conditions:

  • Oxidation: : Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : Various nucleophiles in the presence of catalysts like palladium on carbon (Pd/C).

Major Products:

  • Sulfoxides or sulfones from oxidation.

  • Alcohol derivatives from reduction.

  • Various substituted products depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : The compound serves as a versatile building block for the synthesis of more complex molecules, useful in materials science.

  • Biology: : It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : Research explores its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

  • Industry: : Its unique chemical properties make it suitable for use in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets. It may inhibit specific enzymes through covalent or non-covalent binding, disrupting metabolic or signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Position (Trifluoromethyl) Core Structure Molecular Weight (g/mol) Notable Features
Target Compound 4-position Pyridazine + furan 422.38 High lipophilicity; potential for CNS penetration
N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide 2-position Pyridazine + furan 422.38 Reduced steric hindrance; possible improved solubility
AZ331 N/A 1,4-Dihydropyridine ~500 (estimated) Cyano and methoxyphenyl groups; redox-active dihydropyridine scaffold
EP 4 374 877 A2 Derivative 4-position (pyrimidine) Pyrrolo-pyridazine ~650 (estimated) Morpholine-ethoxy group; enhanced solubility and kinase selectivity
N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide Fluorine at 2-position (phenyl) Pyridazine + thiophene ~435 (estimated) Thiophene substitution; altered electronic properties vs. furan

Key Findings:

Substituent Position : The 2-(trifluoromethyl)phenyl analog () shares the same molecular weight as the target compound but exhibits distinct steric and electronic effects due to the substituent’s ortho position. This may influence binding to targets like kinases or GPCRs .

Core Scaffold : Compounds like AZ331 () utilize a 1,4-dihydropyridine core, which is redox-active and often associated with calcium channel modulation, unlike the pyridazine-based target compound .

Solubility Modifiers : Derivatives in incorporate morpholine-ethoxy groups, which improve aqueous solubility compared to the target compound’s trifluoromethylphenyl group .

Heterocycle Swap : Replacing furan with thiophene () increases electron density and metabolic stability, as thiophene is less prone to oxidative degradation .

Pharmacological and Patent Landscape

  • Patent Exclusions : lists structurally related benzamide derivatives excluded from a cancer therapy patent, emphasizing the importance of the trifluoromethyl group’s position and heterocycle choice (e.g., thiazole vs. pyridazine) for intellectual property claims .
  • Isomerism : demonstrates that chiral centers in carboxamide derivatives (e.g., 2-hydroxy-acetamide isomers) significantly impact biological activity, suggesting that stereochemical analysis is critical for the target compound’s optimization .

Q & A

Basic: What are the recommended synthetic routes and critical optimization parameters for this compound?

The synthesis involves multi-step reactions, typically starting with coupling a pyridazine-thiol intermediate with a furan-carboxamide derivative. Key steps include:

  • Thioether formation : Reaction of 2-mercaptopyridazine with a chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the furan-carboxamide moiety to the pyridazine core .
    Critical parameters:
    • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency .
    • Catalyst use : Triethylamine or DMAP accelerates amide bond formation .
    • Purification : Reverse-phase HPLC or silica-gel chromatography ensures >95% purity .

Basic: How is structural characterization validated for this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the trifluoromethylphenyl group (δ ~7.5–7.8 ppm for aromatic protons) and furan ring (δ ~6.5–7.2 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 455.12) .
  • HPLC : Retention time consistency under gradient elution (C18 column, acetonitrile/water) confirms purity .

Basic: What preliminary biological targets or mechanisms have been proposed?

Early studies suggest:

  • Enzyme inhibition : Potential interaction with kinase or protease active sites due to the pyridazine-thioether motif’s electron-deficient nature .
  • Receptor modulation : The trifluoromethyl group may enhance binding affinity to hydrophobic pockets in G-protein-coupled receptors (GPCRs) .
    Methodological validation :
    • In vitro assays : Fluorescence polarization or FRET-based enzymatic inhibition assays (IC₅₀ determination) .
    • Cellular models : Testing in HEK293 or HeLa cells for cytotoxicity or pathway modulation .

Advanced: How can synthetic challenges like low yields or side-product formation be addressed?

Common issues and solutions:

  • Low thioether yield : Optimize stoichiometry (1.2:1 thiol-to-chloroacetamide ratio) and use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Byproduct formation : Introduce scavenger resins (e.g., polymer-bound thiophiles) during amide coupling .
  • Scale-up limitations : Switch from batch to flow chemistry for exothermic reactions (e.g., thioether formation) to improve control .

Advanced: How should conflicting bioactivity data across studies be resolved?

Discrepancies may arise from assay conditions or impurity interference. Mitigation strategies:

  • Orthogonal assays : Compare results from enzymatic assays (e.g., colorimetric vs. radiometric) and cell-based models .
  • Impurity profiling : Use LC-MS to identify and quantify side-products (e.g., hydrolyzed amide derivatives) affecting activity .
  • Dose-response curves : Ensure consistent EC₅₀/IC₅₀ calculations across studies by normalizing to positive controls .

Advanced: What computational approaches predict target engagement or pharmacokinetics?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PDB: 3QKK) .
  • ADMET prediction : SwissADME or QikProp to estimate LogP (~3.2), solubility (<10 µM), and CYP450 inhibition risks .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

Advanced: What strategies improve solubility and metabolic stability?

  • Structural modifications :
    • Introduce PEGylated side chains or sulfonate groups to enhance aqueous solubility .
    • Replace labile esters (e.g., furan) with bioisosteres like thiophene .
  • Prodrug design : Mask the carboxamide as a methyl ester to improve oral bioavailability .

Advanced: How is the mechanism of action elucidated at the molecular level?

  • X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding modes .
  • SPR spectroscopy : Measure real-time binding kinetics (ka/kd) to receptors .
  • Kinome-wide profiling : Use PamGene® kinase arrays to identify off-target effects .

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